2-[4-(5-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-ol
Description
2-[4-(5-Chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-ol is a piperazine derivative featuring a 5-chloro-1,3-benzoxazole core linked to a hydroxyethylpiperazine moiety. The benzoxazole scaffold is notable for its electron-deficient aromatic system, which enhances interactions with biological targets such as receptors or enzymes. The chlorine substituent at position 5 of the benzoxazole ring likely improves metabolic stability and binding affinity, while the hydroxyethyl group on the piperazine nitrogen enhances solubility and pharmacokinetic properties .
For instance, derivatives like N-(1,3-benzothiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide (Mol.
Properties
IUPAC Name |
2-[4-(5-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2/c14-10-1-2-12-11(9-10)15-13(19-12)17-5-3-16(4-6-17)7-8-18/h1-2,9,18H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDDTOQFBAMJBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC3=C(O2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-ol typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized using 2-aminophenol and an appropriate aldehyde or ketone under acidic or basic conditions.
Chlorination: The benzoxazole derivative is then chlorinated at the 5-position using reagents like thionyl chloride or phosphorus pentachloride.
Piperazine Introduction: The chlorinated benzoxazole is reacted with piperazine to form the desired intermediate.
Ethanol Substitution: Finally, the intermediate is reacted with ethylene oxide or a similar reagent to introduce the ethanol moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzoxazole ring can undergo reduction reactions, typically using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base or under acidic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced benzoxazole derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(5-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Material Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-[4-(5-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-ol involves its interaction with specific molecular targets. The benzoxazole ring can interact with DNA or proteins, potentially inhibiting their function. The piperazine ring may enhance the compound’s binding affinity to its targets, while the ethanol moiety can influence its solubility and bioavailability .
Comparison with Similar Compounds
Structural Analogues and Pharmacological Targets
A comparative analysis of 2-[4-(5-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-ol with structurally related compounds reveals key differences in substituents, pharmacological targets, and efficacy (Table 1).
Table 1: Structural and Pharmacological Comparison
Key Findings from Analogues
- Anxiolytic Activity: The pyrazole-piperazine derivative in demonstrated significant anxiolytic effects via benzodiazepine pathways, with a dose-dependent reduction in anxiety-like behaviors in mice.
- Antidepressant Potential: The 5-HT6/GABA-A dual-targeting phenylpiperazine derivative () achieved 64% synthesis yield and showed synergistic effects in depression models. The benzoxazole core in the target compound may offer superior metabolic stability compared to benzyloxy-substituted analogues .
- Antiparasitic Activity : Pyridine-based CYP51 inhibitors () highlight the role of halogen substituents (e.g., Cl, CF₃) in enhancing target binding. The 5-chloro group on the benzoxazole in the target compound may similarly improve efficacy against parasitic or fungal targets .
Biological Activity
The compound 2-[4-(5-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-ol is a derivative of benzoxazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on available research findings.
- Molecular Formula : C₁₅H₁₈ClN₃O
- Molecular Weight : 299.77 g/mol
- CAS Number : 2877761-20-9
Antimicrobial Activity
Research indicates that derivatives of benzoxazole exhibit varying degrees of antimicrobial activity. In studies involving benzoxazole derivatives, including those similar to 2-[4-(5-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-ol, it was found that:
- Gram-positive bacteria such as Bacillus subtilis were more susceptible compared to Gram-negative bacteria like Escherichia coli.
- Some compounds demonstrated antifungal properties against pathogens such as Candida albicans.
The Minimum Inhibitory Concentration (MIC) values for selected compounds are summarized in Table 1:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Bacillus subtilis | 25 |
| Compound B | Escherichia coli | >100 |
| Compound C | Candida albicans | 50 |
Anticancer Activity
Benzoxazole derivatives have shown promising results in anticancer studies. The compound under review has been associated with:
- Cytotoxicity against various cancer cell lines , including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells.
In a study assessing the cytotoxic effects of related benzoxazole compounds, it was noted that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating potential for therapeutic use.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| PC3 | 18 |
The mechanism by which 2-[4-(5-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-ol exerts its biological effects involves interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- DNA Interaction : Some benzoxazole derivatives have been shown to intercalate into DNA, disrupting replication and transcription processes.
Case Studies
A notable case study explored the efficacy of a related benzoxazole derivative in inhibiting tumor growth in a murine model. The study reported a significant reduction in tumor size following treatment with the compound compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
